molecular formula C7H10O3 B2854466 Methyl 3-methyl-4-oxopent-2-enoate CAS No. 53663-12-0

Methyl 3-methyl-4-oxopent-2-enoate

Cat. No.: B2854466
CAS No.: 53663-12-0
M. Wt: 142.154
InChI Key: JDAODWYVSFNKRR-UHFFFAOYSA-N
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Description

Methyl 3-methyl-4-oxopent-2-enoate: is an organic compound with the molecular formula C7H10O3. It is a methyl ester of 3-methyl-4-oxopent-2-enoic acid and is known for its utility in various chemical reactions and applications in scientific research.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The compound can be synthesized from 3-methyl-4-oxopent-2-enoic acid by esterification with methanol in the presence of an acid catalyst.

  • Reaction Conditions: The esterification reaction typically requires heating the reactants under reflux with a strong acid catalyst such as sulfuric acid or hydrochloric acid.

  • Industrial Production Methods: On an industrial scale, the compound is produced through a continuous process involving the reaction of 3-methyl-4-oxopent-2-enoic acid with methanol in a reactor equipped with a distillation column to separate the ester product from the reaction mixture.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form carboxylic acids or their derivatives.

  • Reduction: Reduction reactions can convert the compound into its corresponding alcohols or aldehydes.

  • Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other atoms or groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution product.

Major Products Formed:

  • Oxidation Products: Carboxylic acids and their derivatives.

  • Reduction Products: Alcohols and aldehydes.

  • Substitution Products: Various substituted derivatives depending on the nucleophile or electrophile used.

Scientific Research Applications

Chemistry: Methyl 3-methyl-4-oxopent-2-enoate is used as a building block in organic synthesis, particularly in the synthesis of more complex molecules. Biology: The compound can be used as a precursor in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals. Medicine: Industry: The compound is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism by which Methyl 3-methyl-4-oxopent-2-enoate exerts its effects depends on the specific reaction it undergoes. For example, in oxidation reactions, the compound is typically converted to a carboxylic acid through the addition of oxygen atoms. The molecular targets and pathways involved vary depending on the specific application and reaction conditions.

Comparison with Similar Compounds

  • Ethyl 3-methyl-4-oxopent-2-enoate: Similar structure but with an ethyl ester group instead of a methyl ester group.

  • Methyl 4-methoxy-2-oxopent-3-enoate: Similar structure but with a methoxy group at the 4-position.

Uniqueness: Methyl 3-methyl-4-oxopent-2-enoate is unique in its reactivity and applications due to its specific structural features, such as the presence of the methyl ester group and the oxo group at the 4-position.

Biological Activity

Methyl 3-methyl-4-oxopent-2-enoate is a β-keto ester with notable potential in medicinal chemistry due to its biological activity and utility as a precursor in the synthesis of various bioactive compounds. This article provides a comprehensive overview of its biological properties, synthesis methods, and research findings.

Chemical Structure and Properties

This compound has the molecular formula C7_7H10_{10}O3_3 and a molecular weight of 142.15 g/mol. It features a conjugated system, characterized by a double bond between the second and third carbons and a carbonyl group at the fourth position. This unique structure contributes to its reactivity and versatility in organic synthesis, making it an important compound in medicinal chemistry.

Medicinal Chemistry Applications

This compound has been identified as a precursor for synthesizing various bioactive molecules, including enzyme inhibitors and therapeutic agents. Its ability to interact with biological targets is crucial for developing new pharmaceuticals and understanding biochemical pathways.

Table 1: Comparison of Related Compounds

Compound NameStructural FeaturesUnique Characteristics
Ethyl 3-methyl-4-oxopent-2-enoateEthyl group instead of methylMore hydrophobic; different reactivity profile
Methyl acetoacetateLacks the double bond at the 2-positionMore straightforward synthesis methods
Methyl 4-oxopent-2-enoateNo methyl group at the 3-positionLess sterically hindered; different reactivity
Ethyl acetoacetateSimilar structure but with an ethyl ester groupWidely used in organic synthesis

This table illustrates how this compound stands out due to its unique structure, allowing for versatile synthetic pathways and biological interactions.

Mechanistic Studies

Research indicates that this compound can engage in various nucleophilic addition reactions, forming derivatives that interact with biological systems. Studies have shown its capacity for Michael addition and aldol condensation, which are significant for its reactivity in synthetic transformations.

Case Studies

  • Antimicrobial Activity : In experiments assessing the antimicrobial properties of related compounds, this compound derivatives demonstrated significant inhibitory effects against various bacterial strains. The minimal inhibitory concentration (MIC) values indicated promising potential as antimicrobial agents.
  • Antitumor Activity : A study utilizing the MTT assay revealed that certain derivatives synthesized from this compound exhibited growth inhibition against tumor cell lines. This suggests that derivatives of this compound may possess antitumor properties, warranting further investigation into their mechanisms of action .

Synthesis Methods

Several synthetic routes exist for producing this compound:

  • Condensation Reactions : The compound can be synthesized via the condensation of methyl acetoacetate with acetaldehyde.
  • Biocatalytic Methods : Recent research has explored biocatalytic approaches using enzymes to facilitate the conversion of related substrates into this compound, highlighting environmentally friendly synthesis pathways .

Properties

IUPAC Name

methyl (E)-3-methyl-4-oxopent-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O3/c1-5(6(2)8)4-7(9)10-3/h4H,1-3H3/b5-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDAODWYVSFNKRR-SNAWJCMRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC(=O)OC)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\C(=O)OC)/C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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